16-phenylhexadecanoic Acid

Description

Properties

IUPAC Name |

16-phenylhexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c23-22(24)20-16-11-9-7-5-3-1-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,1-11,13,16-17,20H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCNMXMQLKDGPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371870 |

Source

|

| Record name | 16-phenylhexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19629-78-8 |

Source

|

| Record name | 16-phenylhexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 16-Phenylhexadecanoic Acid: Synthesis, Biological Activity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenylhexadecanoic acid is a synthetic, long-chain fatty acid characterized by a terminal phenyl group. This modification of the alkyl chain introduces a bulky, aromatic moiety that can significantly alter the molecule's physicochemical properties and biological interactions compared to its saturated counterpart, palmitic acid. While not as extensively studied as other fatty acids, emerging research has highlighted its potential in the fields of oncology and parasitology, making it a molecule of growing interest for drug discovery and development. This guide provides a comprehensive overview of its synthesis, known biological activities, and potential mechanisms of action, offering a foundational resource for researchers exploring its therapeutic and investigational applications.

Chemical Properties and Structure

This compound is an intriguing molecule for researchers due to its unique structure, which marries a long aliphatic chain with an aromatic ring. This combination imparts distinct physicochemical characteristics that influence its behavior in biological systems.

Structural Information

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 19629-78-8 | [1] |

| Molecular Formula | C22H36O2 | N/A |

| Molecular Weight | 332.52 g/mol | N/A |

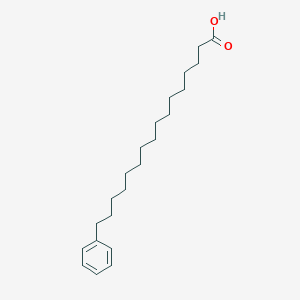

| Canonical SMILES | C1=CC=C(C=C1)CCCCCCCCCCCCCCCC(=O)O | N/A |

Synthesis of this compound

A detailed, multi-step synthesis of this compound has been described in the scientific literature. The following protocol is adapted from a published total synthesis of ω-phenyl fatty acids.

Experimental Protocol: Total Synthesis

This synthesis involves the creation of a key intermediate, 16-phenyl-6-hexadecyn-1-ol, followed by its hydrogenation and subsequent oxidation to yield the final product.

Step 1: Synthesis of 16-phenyl-6-hexadecyn-1-ol

-

Materials: 6-(Tetrahydropyran-2-yloxy)hex-1-yne, 1-bromo-10-phenyldecane, n-butyllithium (n-BuLi), Tetrahydrofuran (THF), Pyridinium p-toluenesulfonate (PPTS), Ethanol (EtOH).

-

Procedure:

-

Dissolve 6-(tetrahydropyran-2-yloxy)hex-1-yne in anhydrous THF and cool to -78°C under an inert atmosphere.

-

Add n-BuLi dropwise and stir the mixture for 1 hour at the same temperature.

-

Add a solution of 1-bromo-10-phenyldecane in THF and allow the reaction to warm to room temperature, stirring for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the resulting residue in ethanol and add PPTS. Stir the mixture at 55°C for 2 hours to remove the THP protecting group.

-

Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield 16-phenyl-6-hexadecyn-1-ol.

-

Step 2: Hydrogenation to 16-Phenylhexadecan-1-ol

-

Materials: 16-phenyl-6-hexadecyn-1-ol, Palladium on carbon (10% Pd/C), Ethanol (EtOH).

-

Procedure:

-

Dissolve 16-phenyl-6-hexadecyn-1-ol in ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 16-phenylhexadecan-1-ol.

-

Step 3: Oxidation to this compound

-

Materials: 16-Phenylhexadecan-1-ol, Pyridinium dichromate (PDC), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 16-phenylhexadecan-1-ol in anhydrous DMF.

-

Add PDC in portions and stir the reaction mixture at room temperature for 48 hours.

-

Pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

-

Caption: Synthetic pathway for this compound.

Biological Activity and Potential Applications

The terminal phenyl group of this compound makes it a subject of interest for its potential interactions with biological targets. Recent studies have explored its efficacy in oncology and as an anti-parasitic agent.

Anticancer Activity

Research has demonstrated the cytotoxic effects of ω-phenyl fatty acids against various cancer cell lines.

-

A549 Human Lung Carcinoma Cells: The cytotoxicity of this compound has been evaluated against the A549 human lung adenocarcinoma cell line. While a related compound, 16-phenyl-6-hexadecynoic acid, showed an IC50 of 18 ± 1 μM, further investigation is needed to fully characterize the specific activity of the saturated analog. Studies on other fatty acids suggest that they can induce apoptosis and autophagy in A549 cells.[2]

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The unique biochemistry of these organisms presents opportunities for targeted drug development.

-

Leishmania infantum : this compound has shown cytotoxicity against both the promastigote (IC50 = 60-70 μM) and amastigote (IC50 = 3-6 μM) forms of Leishmania infantum. Notably, it exhibited low toxicity towards murine splenocytes, suggesting a degree of selectivity for the parasite.

-

Mechanism of Action Studies: The compound was investigated as an inhibitor of Leishmania donovani topoisomerase IB (LdTopIB), an essential enzyme for the parasite's survival.[3][4][5] However, it did not stabilize the cleavage complexes between the enzyme and DNA, indicating that its anti-leishmanial activity likely proceeds through a different mechanism.[6][7]

Potential Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on its structure and the known functions of other fatty acids, several hypotheses can be proposed.

-

Membrane Disruption: The amphipathic nature of fatty acids allows them to interact with and disrupt cellular membranes. The bulky phenyl group could enhance this effect, particularly in the context of the unique membrane composition of parasites like Leishmania.

-

Enzyme Inhibition: While it did not inhibit LdTopIB in the manner tested, the possibility of it inhibiting other essential enzymes in cancer cells or parasites remains. The phenyl moiety could facilitate binding to hydrophobic pockets in enzyme active sites.

-

Metabolic Interference: Fatty acids are central to cellular metabolism. It is plausible that this compound could interfere with fatty acid metabolism or other metabolic pathways crucial for the survival of cancer cells or parasites.

Caption: Biological activities of this compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its demonstrated activity against Leishmania infantum at low micromolar concentrations, coupled with low toxicity to mammalian cells, warrants further investigation into its potential as an anti-parasitic drug. The preliminary indications of anticancer activity also suggest that a broader screening against a panel of cancer cell lines could reveal further therapeutic opportunities.

Future research should focus on:

-

Elucidating the precise mechanism of its anti-leishmanial and potential anticancer effects.

-

Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Performing in vivo studies to evaluate its efficacy and pharmacokinetic profile in animal models.

-

Comprehensive toxicological profiling to establish a clear safety profile.

References

-

Lee, H., Baek, K.-H., Phan, T.-N., Park, I. S., Lee, S., Kim, J., & No, J. H. (2021). Discovery of Leishmania donovani topoisomerase IB selective inhibitors by targeting protein-protein interactions between the large and small subunits. Biochemical and Biophysical Research Communications, 569, 193–198. [Link]

-

Indian Journal of Physiology and Allied Sciences. (2022). DNA Topoisomerase as Drug Target in unicellular protozoan parasite Leishmania donovani. Indian Journal of Physiology and Allied Sciences, 74(2). [Link]

-

Bandyopadhyay, K., Mandal, S., Roy, A., & Majumder, H. K. (2006). An insight into the mechanism of inhibition of unusual bi-subunit topoisomerase I from Leishmania donovani by 3,3'-di-indolylmethane, a novel DNA topoisomerase I poison with a strong binding affinity to the enzyme. The Biochemical journal, 396(2), 341–349. [Link]

-

Villa, H., Castaño, D., & Saravia, N. G. (2007). Deletion Study of DNA Topoisomerase IB from Leishmania donovani: Searching for a Minimal Functional Heterodimer. PLoS ONE, 2(11), e1162. [Link]

-

Bodley, A. L., & Shapiro, T. A. (2006). Leishmania donovani: differential activities of classical topoisomerase inhibitors and antileishmanials against parasite and host cells at the level of DNA topoisomerase I and in cytotoxicity assays. Experimental parasitology, 112(1), 21–30. [Link]

-

Nowak, G., Kandefer-Szerszeń, M., & Rzeski, W. (2014). Polyunsaturated fatty acids potentiate cytotoxicity of cisplatin in A549 cells. Postepy higieny i medycyny doswiadczalnej (Online), 68, 1436–1443. [Link]

-

Zhao, Y., Wang, C., & Zhang, H. (2014). ω-3 polyunsaturated fatty acids inhibit the proliferation of the lung adenocarcinoma cell line A549 in vitro. Molecular medicine reports, 9(2), 523–527. [Link]

Sources

- 1. This compound | 19629-78-8 [amp.chemicalbook.com]

- 2. ω-3 polyunsaturated fatty acids inhibit the proliferation of the lung adenocarcinoma cell line A549 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Leishmania donovani topoisomerase IB selective inhibitors by targeting protein-protein interactions between the large and small subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpas.org [ijpas.org]

- 5. Deletion Study of DNA Topoisomerase IB from Leishmania donovani: Searching for a Minimal Functional Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An insight into the mechanism of inhibition of unusual bi-subunit topoisomerase I from Leishmania donovani by 3,3'-di-indolylmethane, a novel DNA topoisomerase I poison with a strong binding affinity to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leishmania donovani: differential activities of classical topoisomerase inhibitors and antileishmanials against parasite and host cells at the level of DNA topoisomerase I and in cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 16-Phenylhexadecanoic Acid

Introduction: Exploring the Interface of Aromatic and Aliphatic Moieties

In the landscape of lipid chemistry, fatty acids bearing terminal functional groups, often referred to as ω-functionalized fatty acids, represent a class of molecules with significant potential in materials science, pharmacology, and biotechnology. 16-Phenylhexadecanoic acid, a long-chain fatty acid with a phenyl group at the terminal (ω) position, is a noteworthy member of this class. Its structure, which marries a hydrophobic sixteen-carbon aliphatic chain with an aromatic phenyl ring and a polar carboxylic acid head group, imparts unique amphiphilic and electronic properties.

This technical guide provides a comprehensive overview of the chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and known biological activities, offering a foundational understanding for its application in scientific research. While a known compound, detailed public data on this compound remains somewhat specialized; this guide synthesizes available information and provides expert interpretation based on established chemical principles.[1] Short-chain ω-phenylalkanoic acids are known to occur in nature, found in substances like propolis and mammalian exocrine secretions.[2] The longer-chain derivatives, such as this compound, are primarily products of synthetic chemistry, designed to probe and modulate biological systems or create novel materials.[1][2]

Chemical Synthesis: A Multi-Step Pathway

The synthesis of this compound can be achieved through a multi-step chemical pathway, as has been described in the scientific literature.[1] The following protocol is based on a reported total synthesis, providing a robust method for obtaining this compound in the laboratory.[1] The causality behind each step is explained to provide a deeper understanding of the synthetic strategy.

Experimental Protocol: Synthesis of this compound

This synthesis involves the construction of the full carbon skeleton followed by the reduction of an internal alkyne to the saturated aliphatic chain.

Step 1: Synthesis of 10-Bromodecan-1-ol The synthesis begins with the protection of one of the hydroxyl groups of a diol, followed by bromination of the other. This differential protection is a common strategy in organic synthesis to achieve regioselectivity.

Step 2: Synthesis of (10-Bromodecyl)oxy)(tert-butyl)dimethylsilane The free hydroxyl group is then protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is chosen for its stability under the conditions of the subsequent steps and its ease of removal later in the synthesis.

Step 3: Alkylation of Phenylacetylene The protected bromoalkane is coupled with a phenyl-containing building block. In this case, the lithium salt of phenylacetylene (generated by deprotonation with a strong base like n-butyllithium) acts as a nucleophile, displacing the bromide to form a new carbon-carbon bond. This step introduces the terminal phenyl group and an internal alkyne.

Step 4: Deprotection of the Hydroxyl Group The TBDMS protecting group is removed under acidic conditions or with a fluoride source (e.g., TBAF) to reveal the primary alcohol.

Step 5: Oxidation to the Carboxylic Acid The primary alcohol is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation. This step establishes the carboxylic acid functionality.

Step 6: Hydrogenation of the Alkyne The final step is the reduction of the internal alkyne to a saturated alkane. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This step saturates the carbon chain to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Physicochemical Properties

The physicochemical properties of this compound are dictated by its molecular structure: a long, nonpolar aliphatic chain and phenyl group, and a polar carboxylic acid group.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆O₂ | Calculated |

| Molecular Weight | 332.52 g/mol | Calculated |

| Appearance | White solid (Predicted) | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Predicted to be soluble in nonpolar organic solvents (e.g., hexane, ether) and polar organic solvents (e.g., ethanol, DMSO). Predicted to be poorly soluble in water. | Inferred |

| pKa | ~4-5 (Predicted for the carboxylic acid group) | Inferred |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the carboxylic acid proton.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10-12 | Singlet (broad) | 1H |

| Aromatic (C₆H₅-) | 7.1-7.3 | Multiplet | 5H |

| Benzylic (-CH₂-Ph) | ~2.6 | Triplet | 2H |

| Methylene α to COOH (-CH₂-COOH) | ~2.3 | Triplet | 2H |

| Aliphatic Chain (-CH₂-)n | 1.2-1.6 | Multiplet (broad) | ~24H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 175-185 |

| Aromatic (ipso-C) | 140-145 |

| Aromatic (ortho, meta, para-C) | 125-130 |

| Benzylic (-C H₂-Ph) | 35-40 |

| Methylene α to COOH (-C H₂-COOH) | 30-35 |

| Aliphatic Chain (-C H₂-)n | 25-30 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 332. Key fragmentation patterns would likely include the loss of the carboxylic acid group, and characteristic fragments from the aliphatic chain and the phenyl group. A prominent peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) is a classic indicator of a benzyl moiety.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the carboxylic acid and the aromatic ring.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad |

| Aliphatic C-H | C-H stretch | 2850-2960 | Strong, sharp |

| Carbonyl (C=O) | C=O stretch | 1700-1725 | Strong, sharp |

| Aromatic C=C | C=C stretch | 1450-1600 | Medium to weak |

| Aromatic C-H | C-H out-of-plane bend | 690-900 | Strong |

Biological Activity

Research into the biological effects of ω-phenyl fatty acids is an emerging field. This compound has been synthesized and evaluated for its cytotoxic properties.[1]

Anticancer and Antileishmanial Properties

In a study investigating a series of ω-phenyl fatty acids, this compound was tested for its cytotoxicity against A549 human lung carcinoma cells.[1] The introduction of a terminal phenyl group to palmitic acid resulted in comparable cytotoxicity to the parent fatty acid.[1] The same study also explored its potential as an antileishmanial agent, indicating that it displayed cytotoxicity towards L. infantum amastigotes and promastigotes with low toxicity towards murine splenocytes.[1] These findings suggest that the terminal phenyl group can influence the biological activity of long-chain fatty acids and warrants further investigation into their mechanisms of action.

Conclusion

This compound is a fascinating molecule at the intersection of aliphatic and aromatic chemistry. Its well-defined synthesis allows for its preparation and further study. While comprehensive data on all its chemical properties are not yet widely available, its structure provides a solid basis for predicting its behavior and spectroscopic characteristics. The preliminary findings on its biological activity open avenues for its exploration in drug discovery, particularly in the development of novel anticancer and antiparasitic agents. This guide serves as a foundational resource for scientists and researchers interested in harnessing the unique properties of this compound for their research endeavors.

References

- Google Patents. (2016). WO2016176339A1 - Synthesis of omega-phenyl products and derivatives thereof.

-

ResearchGate. (n.d.). Synthesis and Characterization of Phenolic Lipids. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2017). First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Phenyl alkanoic acids. Retrieved January 12, 2026, from [Link]

Sources

16-Phenylhexadecanoic Acid: An In-Depth Technical Guide to a Unique Metabolic Probe

Introduction: Beyond a Simple Fatty Acid Analog

In the intricate landscape of cellular metabolism, fatty acids are central players, serving as primary energy sources, essential building blocks for cellular structures, and signaling molecules. Understanding the dynamics of fatty acid uptake, transport, and oxidation is paramount for researchers in fields ranging from metabolic diseases to oncology and cardiology. While natural fatty acids are the physiological substrates, their rapid and complete metabolism can render them challenging to trace in experimental settings. This has led to the development of modified fatty acid analogs, designed to probe specific aspects of fatty acid metabolism. Among these, 16-phenylhexadecanoic acid stands out as a particularly insightful tool.

This technical guide provides a comprehensive overview of this compound, from its fundamental structure to its advanced applications in metabolic research. We will delve into the rationale behind its design, its unique metabolic fate, and provide detailed protocols for its use in both in vitro and in vivo systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful probe to unravel the complexities of fatty acid metabolism.

The Structure of this compound: A Tale of Two Ends

At its core, this compound is a long-chain fatty acid, structurally analogous to the ubiquitous palmitic acid (hexadecanoic acid)[1][2]. It possesses a 16-carbon backbone with a carboxylic acid group at one end (the alpha end). However, the defining feature of this molecule is the substitution of a hydrogen atom with a phenyl group at the terminal (omega) carbon[3]. This seemingly simple modification has profound implications for its biological behavior.

| Feature | Description |

| Aliphatic Chain | A 15-carbon saturated hydrocarbon chain, providing the lipophilic character typical of long-chain fatty acids. |

| Carboxylic Acid Group | The polar head group, allowing for esterification to coenzyme A (CoA) and subsequent metabolic activation. |

| Terminal Phenyl Group | A bulky, aromatic ring at the omega position that sterically hinders complete mitochondrial beta-oxidation. |

The presence of the phenyl group is the key to its utility as a metabolic probe. While the long aliphatic chain allows it to be recognized and taken up by cells through the same transporters as natural fatty acids, the phenyl group acts as a metabolic roadblock.

Metabolic Fate: A Diverted Path

The metabolic journey of this compound is distinct from that of its natural counterpart, palmitic acid. This divergence is the very reason for its efficacy as a research tool.

Cellular Uptake and Activation

Like other long-chain fatty acids, this compound is taken up by cells via fatty acid transport proteins. Once inside the cell, it is activated by acyl-CoA synthetases to form 16-phenylhexadecanoyl-CoA. This initial step is shared with natural fatty acids and is a prerequisite for further metabolism.

The Bifurcation of Beta-Oxidation: Mitochondria vs. Peroxisomes

The critical divergence in the metabolic pathway of ω-phenyl fatty acids occurs at the site of beta-oxidation.

-

Mitochondrial Beta-Oxidation: The workhorse of fatty acid catabolism for energy production, mitochondrial beta-oxidation, is unable to completely degrade long-chain ω-phenyl fatty acids[4]. The bulky phenyl group prevents the final cycles of beta-oxidation from occurring. This metabolic "trapping" is a key feature that allows for its use as a tracer for fatty acid uptake and initial metabolic steps.

-

Peroxisomal Beta-Oxidation: Peroxisomes, on the other hand, are capable of initiating the beta-oxidation of very long-chain and structurally modified fatty acids[5][6]. Peroxisomal beta-oxidation can shorten the aliphatic chain of 16-phenylhexadecanoyl-CoA, producing acetyl-CoA and a shorter ω-phenyl acyl-CoA. This process continues until the shortened phenyl-acyl-CoA can be transported to the mitochondria for the final stages of oxidation to phenylacetic acid.

This differential processing by mitochondria and peroxisomes makes this compound an excellent tool to specifically study peroxisomal beta-oxidation.

Applications in Research and Drug Development

The unique metabolic properties of this compound and its derivatives make them invaluable tools in several areas of research.

Probing Myocardial Fatty Acid Metabolism

The heart relies heavily on fatty acid oxidation for its energy needs.[7] Dysregulation of cardiac fatty acid metabolism is a hallmark of various cardiovascular diseases, including ischemia and heart failure. Radioiodinated analogs of phenyl-substituted fatty acids, such as 15-(p-iodophenyl)-pentadecanoic acid (IPPA), have been extensively used in nuclear cardiology as tracers for myocardial fatty acid metabolism using Single Photon Emission Computed Tomography (SPECT)[8][9]. These tracers allow for the non-invasive assessment of myocardial viability and metabolism.

| Radiotracer | Imaging Modality | Key Application |

| ¹²³I-labeled phenyl-fatty acids | SPECT | Assessment of myocardial fatty acid uptake and metabolism.[8] |

| ¹⁸F-labeled phenyl-fatty acids | PET | High-resolution imaging of cardiac fatty acid metabolism. |

| ¹¹C-palmitate | PET | Gold standard for measuring myocardial fatty acid oxidation, but with a very short half-life.[10] |

The prolonged retention of phenyl-substituted fatty acids in the myocardium, due to their metabolic trapping, provides a significant advantage for imaging, allowing for higher quality images compared to rapidly metabolized natural fatty acids.

Investigating Peroxisomal Disorders

Given that the initial steps of ω-phenyl fatty acid beta-oxidation occur in peroxisomes, this compound can be used as a substrate to study the function of peroxisomal enzymes. In genetic disorders where peroxisomal beta-oxidation is impaired, the metabolism of this compound would be significantly altered, providing a diagnostic or research tool to probe these pathways.

Drug Discovery and Development

As a well-characterized metabolic probe, this compound can be used in drug discovery to screen for compounds that modulate fatty acid uptake or oxidation. For instance, a compound that inhibits fatty acid transport would be expected to reduce the cellular uptake of radiolabeled this compound.

Experimental Protocols

The following protocols provide a starting point for researchers wishing to incorporate this compound into their studies.

Protocol 1: In Vitro Fatty Acid Uptake Assay in Cultured Cells

This protocol describes a method to measure the uptake of radiolabeled this compound into cultured cells.

Materials:

-

Cultured cells (e.g., HL-1 cardiomyocytes, HepG2 hepatocytes)

-

Cell culture medium

-

Radiolabeled this compound (e.g., [³H] or [¹⁴C]-labeled)

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Preparation of Fatty Acid-BSA Complex: a. Prepare a stock solution of radiolabeled this compound in ethanol. b. In a separate tube, prepare a solution of fatty acid-free BSA in serum-free medium. c. Slowly add the radiolabeled fatty acid stock solution to the BSA solution while vortexing to create a fatty acid-BSA complex. The final concentration of the fatty acid and BSA should be optimized for the specific cell type.

-

Uptake Assay: a. On the day of the experiment, wash the cells twice with warm PBS. b. Add the pre-warmed fatty acid-BSA complex solution to each well. c. Incubate the plate at 37°C for a defined period (e.g., 1-10 minutes). d. To stop the uptake, aspirate the fatty acid-BSA solution and immediately wash the cells three times with ice-cold PBS containing a high concentration of unlabeled fatty acid to displace any non-specifically bound tracer.

-

Cell Lysis and Scintillation Counting: a. Add lysis buffer to each well and incubate on ice for 10 minutes. b. Transfer the cell lysate to a scintillation vial. c. Add scintillation cocktail to each vial. d. Measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). b. Normalize the radioactive counts to the protein concentration to determine the rate of fatty acid uptake (e.g., in pmol/min/mg protein).

Protocol 2: In Vitro Fatty Acid Oxidation Assay in Cultured Cells

This protocol measures the rate of fatty acid oxidation by quantifying the production of radiolabeled water from [³H]-labeled this compound.

Materials:

-

Cultured cells

-

Cell culture medium

-

[9,10-³H]-16-phenylhexadecanoic acid

-

Fatty acid-free BSA

-

PBS

-

Perchloric acid

-

Activated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Cell Seeding and Preparation: Follow step 1 from Protocol 1.

-

Preparation of [³H]-Fatty Acid-BSA Complex: Prepare the complex as described in Protocol 1, using [9,10-³H]-16-phenylhexadecanoic acid.

-

Oxidation Assay: a. Wash cells twice with warm PBS. b. Add the [³H]-fatty acid-BSA complex solution to each well. c. Incubate at 37°C for 1-2 hours.

-

Separation of Radiolabeled Water: a. At the end of the incubation, add perchloric acid to each well to precipitate proteins and un-metabolized fatty acids. b. Transfer the supernatant to a new tube. c. Add a slurry of activated charcoal to the supernatant to bind any remaining un-metabolized [³H]-fatty acid. d. Centrifuge the tubes to pellet the charcoal. e. Carefully collect the supernatant, which now contains the [³H]₂O produced during beta-oxidation.

-

Scintillation Counting and Data Analysis: a. Add the supernatant to a scintillation vial with scintillation cocktail. b. Measure the radioactivity. c. Normalize the counts to the protein concentration of the cell lysate to determine the rate of fatty acid oxidation.

Conclusion: A Versatile Tool for Metabolic Exploration

This compound represents a sophisticated tool for the modern cell biologist and physiologist. Its unique structural design, which allows it to enter the fatty acid metabolic pathway but prevents its complete degradation, provides a window into the intricate processes of fatty acid uptake and peroxisomal oxidation. The ability to radiolabel this molecule further enhances its utility, enabling sensitive and quantitative measurements in a variety of experimental systems. As our understanding of the central role of fatty acid metabolism in health and disease continues to grow, the application of probes like this compound will undoubtedly be instrumental in driving new discoveries and therapeutic innovations.

References

-

Taylor & Francis Online. (2022, October 13). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Retrieved from [Link]

- Bertrand, B., et al. (2018). I Radiolabeling of a Au‐NHC Complex for In Vivo Biodistribution Studies.

- Effendi, N., et al. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLoS ONE, 16(12), e0261226.

-

Charles Stone - Grantome. (n.d.). Beta Oxidation Rates by Radiolabeled Fatty Acid Analogs. Retrieved from [Link]

- Effendi, N., et al. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLoS ONE, 16(12), e0261226.

- Young, R. M., et al. (2017). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 58(2), 460-468.

- Nie, L., et al. (2012). Real time non invasive imaging of fatty acid uptake in vivo. PLoS ONE, 7(1), e28654.

-

ResearchGate. (n.d.). Schematic overview of the peroxisomal fatty acid beta-oxidation pathway.... Retrieved from [Link]

- Lambert, J. E., et al. (2014). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. American Journal of Physiology-Endocrinology and Metabolism, 307(1), E1-E14.

- Machulla, H. J., et al. (1987). Radioiodinated beta-methyl phenyl fatty acids as potential tracers for myocardial imaging and metabolism. European Journal of Nuclear Medicine, 13(8), 415-420.

- Kersten, S. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International Journal of Molecular Sciences, 22(19), 10349.

-

Slideshare. (n.d.). Fatty acid oxidation ( Beta , Alpha omega and peroxisomal). Retrieved from [Link]

-

Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]

- Hiltunen, J. K., et al. (2003). Peroxisomal beta-oxidation--a metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1636(2-3), 119-125.

-

Wikipedia. (n.d.). Palmitic acid. Retrieved from [Link]

- Reske, S. N., et al. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 25(12), 1335-1342.

- Scott, T. W., et al. (1964). The formation and metabolism of phenyl-substituted fatty acids in the ruminant. The Biochemical journal, 90(1), 12–24.

- England, C. G., et al. (2017). Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab. Journal of Nuclear Medicine, 58(1), 162-168.

-

ResearchGate. (n.d.). In situ assay of fatty acid -oxidation by metabolite profiling following permeabilization of cell membranes. Retrieved from [Link]

- Park, W. J., et al. (2016). Palmitic acid (16:0) competes with omega-6 linoleic and omega-3 ɑ-linolenic acids for FADS2 mediated Δ6-desaturation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(2), 131-139.

-

Wikipedia. (n.d.). Palmitic acid. Retrieved from [Link]

- Val-Laillet, D., et al. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR Protocols, 3(2), 101344.

- Carta, G., et al. (2022). Impact of Dietary Palmitic Acid on Lipid Metabolism. Frontiers in Physiology, 13, 86 Palmitic Acid.

- Wang, Y., et al. (2019). Fatty Acid Oxidation in Cell Fate Determination. Trends in Endocrinology & Metabolism, 30(5), 287-296.

- Carta, G., et al. (2017).

-

ResearchGate. (n.d.). (PDF) Characterization of a BODIPY-labeled {fl}uorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism. Retrieved from [Link]

- Hubbell, T., et al. (2008). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. Journal of Lipid Research, 49(5), 1101-1110.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palmitic acid - Wikipedia [en.wikipedia.org]

- 3. Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta Oxidation Rates by Radiolabeled Fatty Acid Analogs - Charles Stone [grantome.com]

- 8. Radioiodinated beta-methyl phenyl fatty acids as potential tracers for myocardial imaging and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real time non invasive imaging of fatty acid uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Rationale for Probing a Fundamental Energy Source

An In-depth Technical Guide to ω-Phenyl Fatty Acids as Probes for Metabolic Research

The heart, a relentless engine, derives 70-90% of its energy from the oxidation of fatty acids (FAs) under normal physiological conditions.[1] This metabolic preference, while efficient, also renders the myocardium vulnerable. Pathological states, including ischemia, heart failure, and diabetic cardiomyopathy, are invariably linked to profound shifts in cardiac energy metabolism.[1][2][3] An early and sensitive indicator of myocardial distress is an alteration in the uptake and oxidation of FAs.[4] Consequently, the ability to precisely measure and visualize these metabolic fluxes in vivo is paramount for early diagnosis, risk stratification, and the development of targeted therapies.

Natural long-chain fatty acids, however, are not ideal imaging agents. Once radiolabeled, their rapid metabolism leads to the swift release and systemic distribution of the free radiolabel, creating a high background signal that obscures the target tissue. This technical challenge led to the development of structurally modified FA analogs designed to trace metabolic pathways while providing superior imaging characteristics.

This guide focuses on one such pivotal class: ω-phenyl long-chain fatty acids . While the specific molecule 16-phenylhexadecanoic acid is not a known endogenous metabolite, its structure is emblematic of a class of synthetic probes that have been instrumental in cardiovascular research. By replacing the terminal methyl group of a fatty acid with a phenyl ring, researchers have created powerful tools to interrogate FA metabolism. The phenyl group serves as a stable anchor for radioisotopes (like Iodine-123) and, critically, acts as a metabolic "stop sign," altering the molecule's catabolism in a predictable way.[5][6] This guide provides a comprehensive overview of the biological role of these synthetic probes, their metabolic fate, and their application as validated tools in metabolic research and diagnostic imaging.

Metabolic Fate and Biochemical Logic of ω-Phenyl Fatty Acids

The defining feature of an ω-phenyl fatty acid is its resistance to complete degradation by the standard β-oxidation spiral. This biochemical recalcitrance is the very reason for its utility as a metabolic tracer.

The Altered Path of β-Oxidation

In natural fatty acids, β-oxidation sequentially cleaves two-carbon acetyl-CoA units from the carboxyl end until the entire chain is consumed.[7][8] The introduction of a terminal phenyl group fundamentally alters this process. The initial cycles of β-oxidation proceed normally, shortening the alkyl chain. However, the process halts as the phenyl group approaches the enzymatic machinery. The resulting shorter-chain ω-phenyl fatty acids are poor substrates for mitochondrial long-chain acyl-CoA dehydrogenases.[9]

The metabolism is instead shunted through a cooperative effort between peroxisomes and mitochondria:

-

Peroxisomal Chain Shortening: Very long-chain ω-phenyl fatty acids first enter peroxisomes, which are equipped to handle bulky lipid molecules. Here, they undergo several cycles of β-oxidation.[7][9]

-

Mitochondrial Oxidation: The resulting medium-chain ω-phenyl fatty acids (e.g., phenylacetic acid) can then be further metabolized in the mitochondria.[9]

-

Metabolic End Products: The ultimate catabolites are hydrophilic, phenyl-containing compounds such as phenylacetic acid, benzoic acid, and their conjugates (e.g., hippuric acid), which are then released from the cell and excreted.[9]

This metabolic trapping and the distinct nature of the end-products are crucial for imaging applications, as the radiolabel remains associated with these specific catabolites rather than being released as free iodide.[5]

Cellular Uptake and Activation

Before catabolism, ω-phenyl fatty acids, like their natural counterparts, must traverse the cell membrane and be activated. This process follows the general pathway for long-chain fatty acids.

Figure 1: Cellular uptake and mitochondrial import pathway for ω-phenyl fatty acids.

Core Application: Myocardial Metabolism Imaging

The primary and most impactful application of ω-phenyl fatty acids is in nuclear cardiology, where radio-iodinated analogs serve as tracers for Single-Photon Emission Computed Tomography (SPECT).[5][10] The quintessential example is 15-(p-[¹²³I]iodophenyl)pentadecanoic acid ([¹²³I]IPPA) .[11][12][13]

Principle of Imaging with [¹²³I]IPPA

The utility of [¹²³I]IPPA hinges on a two-phase kinetic model:

-

Initial Uptake (Perfusion & Extraction): Following intravenous injection, the initial distribution and uptake of [¹²³I]IPPA in the myocardium are proportional to regional blood flow and the efficiency of fatty acid extraction by cardiomyocytes. Areas of reduced blood flow (ischemia) or damaged tissue (infarction) will therefore show decreased initial tracer uptake.[13]

-

Clearance/Washout (Metabolism): The subsequent rate at which radioactivity clears from the myocardium reflects the rate of β-oxidation. Healthy, well-oxygenated tissue rapidly metabolizes the tracer, leading to a relatively fast clearance of its radiolabeled catabolites.[11] In contrast, ischemic but viable (hibernating) myocardium has a reduced rate of β-oxidation. This leads to slower clearance of the tracer, which may be incorporated into intracellular lipid pools (e.g., triglycerides) for storage.[14]

This differential kinetic behavior allows clinicians to distinguish between healthy, ischemic, and infarcted tissue.

Quantitative Insights from Clinical and Preclinical Studies

Studies have quantified the differences in tracer kinetics, providing valuable diagnostic benchmarks.

| Parameter | Normal Myocardium | Infarcted Myocardium | Non-Infarcted (in Pts) | Reference |

| Initial Tracer Uptake | Homogeneous | Decreased (>2 SD below normal) | Normal | [13] |

| Metabolism/Clearance Rate (%) | 14.2% ± 5.8% | 3.9% ± 12.1% (p < 0.001 vs normal) | 23.0% ± 9.6% (p < 0.001 vs normal) | [13] |

| Early Phase t1/2 (min) | ~14-24 | Significantly Increased | - | [15] |

| Late Phase t1/2 (min) | ~132-240 | Significantly Increased (>400) | - | [15] |

| Myocardial Uptake (%ID/g at 5 min) | 14.5% (Mouse) | - | - | [16] |

Table 1: Summary of quantitative data from studies using ¹²³I-IPPA to assess myocardial metabolism. Values represent mean ± SD where reported. t1/2 refers to the clearance half-life.

Structural Modifications for Enhanced Imaging

To improve tracer performance, second-generation analogs were developed. A key example is β-methyl-[¹²³I]iodophenyl-pentadecanoic acid ([¹²³I]BMIPP) . The addition of a methyl group on the β-carbon of the fatty acid chain sterically hinders β-oxidation.[5][14] This modification results in significantly slower metabolic breakdown and prolonged retention of the tracer in the myocardium, allowing for a longer imaging window and improved image quality with SPECT cameras.[4][5][17] While [¹²³I]IPPA kinetics reflect the rate of oxidation, [¹²³I]BMIPP uptake is more a measure of FA uptake and storage, making it a powerful tool for identifying viable but ischemic ("hibernating") myocardium.[5][14]

Methodologies and Experimental Protocols

The synthesis and application of these tracers require precise, multi-step protocols. The following sections provide illustrative methodologies for researchers in the field.

Synthesis of a Radio-iodinated ω-Phenyl Fatty Acid Tracer

The synthesis of a tracer like [¹²³I]IPPA is a well-established radiochemical process, typically involving electrophilic substitution on an organometallic precursor.

Objective: To synthesize carrier-free ω-(p-[¹²³I]iodophenyl)-pentadecanoic acid.

Materials:

-

ω-(p-trimethylstannylphenyl)-pentadecanoic acid (precursor)

-

Sodium [¹²³I]iodide in 0.1 M NaOH

-

Chloramine-T or similar oxidizing agent

-

Sodium metabisulfite (quenching agent)

-

HPLC system with a reverse-phase C18 column

-

Mobile phase: Acetonitrile/Water/Acetic Acid gradient

-

Sterile filters (0.22 µm)

-

Ethanol for final formulation

Step-by-Step Protocol:

-

Preparation: In a shielded hot cell, prepare a reaction vial containing 1-2 mg of the trimethylstannyl precursor dissolved in a small volume of ethanol.

-

Radio-iodination Reaction: a. Add the Sodium [¹²³I]iodide solution to the reaction vial. b. Initiate the reaction by adding a fresh solution of the oxidizing agent (e.g., 100 µg of Chloramine-T in water). c. Allow the reaction to proceed for 60-90 seconds at room temperature with gentle agitation. The electrophilic iodine generated in situ will displace the trimethylstannyl group on the phenyl ring.

-

Quenching: Terminate the reaction by adding an excess of sodium metabisulfite solution. This reduces any unreacted oxidizing agent.

-

Purification: a. Immediately inject the entire reaction mixture onto the reverse-phase HPLC system. b. Elute the column with the specified mobile phase gradient to separate the desired [¹²³I]IPPA from unreacted iodide, the precursor, and other byproducts. c. Monitor the column effluent with a radioactivity detector to identify and collect the product peak corresponding to [¹²³I]IPPA.

-

Formulation: a. The collected HPLC fraction is typically diluted with a sterile aqueous buffer or saline. b. A small percentage of ethanol is often included to ensure solubility. c. The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

-

Quality Control: a. Radiochemical Purity: Analyze an aliquot of the final product by radio-HPLC to ensure purity is >95%. b. Radionuclidic Purity: Confirm the identity of ¹²³I using a gamma spectrometer. c. Sterility and Endotoxin Testing: Perform standard tests to ensure the product is safe for in vivo use.

Figure 2: General workflow for the radiosynthesis of an iodinated fatty acid tracer.

Preclinical Myocardial SPECT Imaging Protocol

Objective: To assess regional myocardial fatty acid metabolism in a canine model of myocardial infarction using [¹²³I]IPPA and SPECT.

Model: Anesthetized canine with surgically induced myocardial infarction (e.g., ligation of the left anterior descending coronary artery).

Materials:

-

Anesthetized, ventilated canine subject

-

SPECT gamma camera system equipped with low-energy, high-resolution collimators

-

[¹²³I]IPPA tracer (e.g., 2-5 mCi)

-

Intravenous line for tracer administration

-

Physiological monitoring equipment (ECG, blood pressure)

Step-by-Step Protocol:

-

Animal Preparation: a. Anesthetize the animal and maintain anesthesia throughout the imaging session. b. Secure intravenous access for tracer injection. c. Position the animal supine on the imaging bed of the SPECT camera. d. Attach ECG leads for cardiac gating of the acquisition.

-

Tracer Administration: a. Administer a bolus injection of 2-5 mCi of [¹²³I]IPPA via the intravenous line. b. Start the image acquisition sequence immediately upon injection.

-

Dynamic Image Acquisition (First 30-60 minutes): a. Acquire a series of rapid, short-duration planar or SPECT images over the first 30-60 minutes post-injection. b. This dynamic phase is crucial for capturing the initial tracer uptake and the early, rapid clearance component, which primarily reflects β-oxidation.

-

Static Image Acquisition (Late Phase): a. Acquire a high-count, ECG-gated SPECT scan at a later time point (e.g., 60-90 minutes post-injection). b. The gated acquisition allows for the assessment of myocardial wall motion and thickening in conjunction with tracer distribution.

-

Image Reconstruction and Analysis: a. Reconstruct the SPECT data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction) with attenuation and scatter correction. b. Reorient the images into standard cardiac views (short-axis, vertical long-axis, and horizontal long-axis).

-

Data Interpretation: a. Uptake Analysis: Generate polar maps of tracer distribution from the early images. Identify regions of decreased uptake ("defects") and quantify their size and severity relative to a normal reference database or a remote, non-infarcted region in the same animal. b. Clearance Analysis: From the dynamic image series, draw regions of interest (ROIs) over the infarcted area and a normal myocardial wall. Generate time-activity curves (TACs) for each ROI. Fit the TACs to a bi-exponential decay model to calculate the half-lives (t1/2) of the fast and slow clearance components. Compare the clearance rates between the normal and infarcted regions.

Conclusion and Future Directions

ω-Phenyl fatty acids, particularly radio-iodinated analogs like [¹²³I]IPPA and [¹²³I]BMIPP, are not mere chemical curiosities but are sophisticated, clinically validated tools that exploit fundamental biochemical principles to provide a window into myocardial metabolism.[5][18] Their unique metabolic fate—truncated β-oxidation—allows for the non-invasive assessment of fatty acid uptake, oxidation, and storage. This has proven invaluable for diagnosing coronary artery disease, identifying viable myocardium in dysfunctional regions, and understanding the metabolic underpinnings of various cardiomyopathies.[13][15][17]

The field continues to evolve, with ongoing research focused on developing tracers for Positron Emission Tomography (PET), which offers superior resolution and quantification. This includes fatty acid analogs labeled with ¹⁸F or ¹¹C, which may provide even more detailed insights into the complex metabolic remodeling that occurs in heart disease.[12][19] The principles established with ω-phenyl fatty acid probes, however, remain the foundational bedrock upon which these new technologies are built. For researchers and drug development professionals, understanding the design, metabolism, and application of these tracers is essential for advancing our knowledge of cardiac pathophysiology and for developing the next generation of metabolic modulators.

References

-

Radioiodinated beta-methyl phenyl fatty acids as potential tracers for myocardial imaging and metabolism. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Fatty acids for myocardial imaging. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Biochemical concept and synthesis of a radioiodinated phenylfatty acid for in vivo metabolic studies of the myocardium. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. (2022, October 13). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

-

Imaging of cardiac metabolism using radiolabelled glucose, fatty acids and acetate. (n.d.). Hellenic Journal of Cardiology. Retrieved January 12, 2026, from [Link]

-

Radiopharmaceutical tracers for cardiac imaging. (n.d.). PMC - PubMed Central - NIH. Retrieved January 12, 2026, from [Link]

-

Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. (2021, December 15). PLOS One. Retrieved January 12, 2026, from [Link]

-

Efficacy of 15-(123I)-p-iodophenyl pentadecanoic acid (IPPA) in assessing myocardial metabolism in a model of reversible global ischemia. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

beta-Methyl-15-p-iodophenylpentadecanoic Acid Metabolism and Kinetics in the Isolated Rat Heart. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Fatty Acids as a Concept for Probes in Cardiologic PET/MR Imaging. (2014, September 11). Journal of Nuclear Medicine. Retrieved January 12, 2026, from [Link]

-

Detection of alterations in left ventricular fatty acid metabolism in patients with acute myocardial infarction by 15-(p-123I-phenyl)-pentadecanoic acid and tomographic imaging. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). (1998, January 1). ETDEWEB - OSTI. Retrieved January 12, 2026, from [Link]

-

Fatty acid imaging of the heart. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Fatty acid oxidation metabolic modulators for cardiac diseases. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Novel regulatory roles of omega-3 fatty acids in metabolic pathways: a proteomics approach. (2014, January 17). Nutrition & Metabolism. Retrieved January 12, 2026, from [Link]

-

Novel regulatory roles of omega-3 fatty acids in metabolic pathways: A proteomics approach. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

The Role of Fatty Acid Metabolism in Health, Heart Failure, and Cardiometabolic Diseases. (2024, January 19). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]

-

Beta oxidation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Metabolism of Omega-3 and Omega-6 Fatty Acids. (n.d.). Golden Valley Flax. Retrieved January 12, 2026, from [Link]

-

Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content. (n.d.). Jack Westin. Retrieved January 12, 2026, from [Link]

-

UNIT-3- BETA OXIDATION OF FATTY ACIDS. (n.d.). ADP College. Retrieved January 12, 2026, from [Link]

-

Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. (2023, October 16). Microbe Notes. Retrieved January 12, 2026, from [Link]

-

Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions. (2025, November 7). The Medical Biochemistry Page. Retrieved January 12, 2026, from [Link]

-

Fatty Acid beta-Oxidation. (n.d.). AOCS. Retrieved January 12, 2026, from [Link]

-

Method to produce a. omega. /sup -123/I labelled fatty acid to be used as radio-pharmaceutical. (1979, September 13). ETDEWEB - OSTI.GOV. Retrieved January 12, 2026, from [Link]

-

Anti-Inflammatory Property of n-Hexadecanoic Acid: Structural Evidence and Kinetic Assessment. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Chemical Composition and Antioxidant, Antiviral, Antifungal, Antibacterial and Anticancer Potentials of Opuntia ficus-indica Seed Oil. (2022, August 25). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Biological activity of phenolic lipids. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Phenolic acids: Natural versatile molecules with promising therapeutic applications. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

Sources

- 1. Myocardial fatty acid metabolism pathway | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Flexibility of the Heart: The Role of Fatty Acid Metabolism in Health, Heart Failure, and Cardiometabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioiodinated beta-methyl phenyl fatty acids as potential tracers for myocardial imaging and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acids for myocardial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical concept and synthesis of a radioiodinated phenylfatty acid for in vivo metabolic studies of the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. jackwestin.com [jackwestin.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Fatty acid imaging of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents | PLOS One [journals.plos.org]

- 13. Detection of alterations in left ventricular fatty acid metabolism in patients with acute myocardial infarction by 15-(p-123I-phenyl)-pentadecanoic acid and tomographic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. beta-Methyl-15-p-iodophenylpentadecanoic acid metabolism and kinetics in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of 15-(123I)-p-iodophenyl pentadecanoic acid (IPPA) in assessing myocardial metabolism in a model of reversible global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA) (Journal Article) | ETDEWEB [osti.gov]

- 17. Imaging of cardiac metabolism using radiolabelled glucose, fatty acids and acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. Radiopharmaceutical tracers for cardiac imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 16-Phenylhexadecanoic Acid: From Obscurity to a Tool in Drug Discovery

This guide provides a comprehensive overview of 16-phenylhexadecanoic acid, a long-chain fatty acid with a terminal phenyl group. Aimed at researchers, scientists, and professionals in drug development, this document delves into the historical context of ω-phenyl fatty acids, the synthesis of the 16-carbon variant, its known biological activities, and the analytical techniques used for its characterization.

Introduction: The Emergence of a Niche Fatty Acid

This compound belongs to a unique class of molecules known as ω-phenyl fatty acids. These compounds are characterized by a hydrocarbon chain of varying length, capped at one end by a carboxylic acid group and at the other by a phenyl ring. While not as ubiquitous in nature as their purely aliphatic counterparts, ω-phenyl fatty acids have garnered interest for their distinct physicochemical properties and biological activities. Their presence has been noted in various natural sources, including certain plant seeds and even in the context of ruminant metabolism, where they are formed from the microbial breakdown of aromatic amino acids.[1][2]

The terminal phenyl group imparts a degree of hydrophobicity and aromaticity that influences how these molecules interact with biological systems. This structural feature has made them valuable tools in biochemical research and as potential leads in drug discovery. Specifically, the introduction of a phenyl group can enhance interactions with biological targets, such as enzymes and receptors, through π–π stacking with aromatic amino acid residues.[3]

Historical Context: Early Investigations into Phenyl-Substituted Fatty Acids

While a definitive record of the first synthesis or isolation of this compound remains elusive in the readily available scientific literature, the study of phenyl-substituted fatty acids dates back to at least the mid-20th century. A notable early investigation was conducted by Scott, Ward, and Dawson in 1964, who explored the formation and metabolism of these compounds in ruminants.[1][2] Their work demonstrated that shorter-chain ω-phenyl fatty acids, such as 3-phenylpropionic acid and phenylacetic acid, were present in the rumen liquor of sheep, arising from the microbial metabolism of dietary components.[1] This research laid the groundwork for understanding the metabolic pathways of phenyl-containing compounds in biological systems.

The synthesis of various ω-phenyl fatty acids has been a topic of interest for organic chemists for many decades, with numerous methods developed for their preparation. These synthetic efforts were often driven by the desire to create novel molecules for studying fatty acid metabolism, developing enzyme inhibitors, or investigating the effects of modified fatty acids on cellular processes. The reference to this compound as a "known" compound in a 2017 publication suggests its synthesis was established prior to this date, likely within the broader context of the chemical exploration of long-chain fatty acids.[3]

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through various multi-step procedures. A common strategy involves the coupling of a long-chain aliphatic building block with a phenyl-containing moiety. Below is a representative synthetic protocol based on modern synthetic methodologies.

Table 1: Key Reagents and Solvents for Synthesis

| Reagent/Solvent | Purpose |

| 10-Bromodecanoic acid | Starting material for the aliphatic chain |

| Phenylacetylene | Source of the terminal phenyl group |

| n-Butyllithium | Strong base for deprotonation |

| Copper(I) cyanide | Catalyst for coupling reaction |

| Tetrahydrofuran (THF) | Anhydrous solvent |

| Palladium on carbon (Pd/C) | Catalyst for hydrogenation |

| Hydrogen gas (H₂) | Reducing agent |

| Methanol | Solvent for hydrogenation |

| Diethyl ether | Extraction solvent |

| Hydrochloric acid (HCl) | Acid for workup |

| Sodium sulfate (Na₂SO₄) | Drying agent |

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 12-Phenyl-10-dodecynoic acid

-

Dissolve phenylacetylene (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

In a separate flask, dissolve 10-bromodecanoic acid (1.0 equivalent) in anhydrous THF.

-

Add copper(I) cyanide (0.1 equivalents) to the 10-bromodecanoic acid solution.

-

Slowly add the lithium phenylacetylide solution to the 10-bromodecanoic acid solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 12-phenyl-10-dodecynoic acid.

Step 2: Hydrogenation to this compound

-

Dissolve the 12-phenyl-10-dodecynoic acid from Step 1 in methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

The final product can be further purified by recrystallization if necessary.

Figure 1: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The terminal phenyl group of this compound significantly alters its biological properties compared to its saturated counterpart, palmitic acid. While specific studies on the biological activity of this compound are not abundant, research on other ω-phenyl fatty acids provides valuable insights into its potential roles.

Recent studies have explored the cytotoxic and leishmanicidal activities of ω-phenyl fatty acids. For instance, a novel derivative, 16-phenyl-6-hexadecynoic acid, has shown cytotoxicity against A549 lung cancer cells.[3] The saturated this compound was also synthesized and evaluated in this study, serving as a known reference compound.[3] The introduction of a phenyl group has been shown to enhance the inhibitory potential of some fatty acids against topoisomerase I, an enzyme crucial for DNA replication and a target for anticancer drugs.[3] This enhancement is attributed to favorable π–π stacking interactions between the phenyl ring and the aromatic bases of DNA.[3]

Furthermore, the metabolism of ω-phenylalkanoic acids is of interest. These compounds can undergo β-oxidation from the carboxyl end, progressively shortening the alkyl chain. This metabolic pathway has implications for their biological half-life and the generation of potentially active shorter-chain metabolites.

Analytical Methodologies

The characterization and quantification of this compound require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the methods of choice.

Table 2: Comparison of Analytical Techniques

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |

| Derivatization | Typically required to increase volatility (e.g., methylation or silylation). | Often not required, allowing for analysis of the native compound. |

| Sensitivity | Good to excellent, depending on the derivatization and detector. | Excellent, especially with tandem mass spectrometry (MS/MS). |

| Selectivity | High, particularly with high-resolution mass analyzers. | Very high, especially in Multiple Reaction Monitoring (MRM) mode. |

| Sample Throughput | Lower due to longer run times and derivatization steps. | Higher, with faster analysis times. |

Experimental Protocol: GC-MS Analysis (as Methyl Ester)

Step 1: Derivatization to Fatty Acid Methyl Ester (FAME)

-

To a dried sample containing this compound, add 1 mL of 2% (v/v) sulfuric acid in methanol.

-

Seal the vial and heat at 80 °C for 1 hour.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 0.5 mL of water.

-

Vortex thoroughly and centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.

Step 2: GC-MS Conditions (Example)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Electron Ionization (EI) with a full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis.

Figure 2: Workflow for the GC-MS analysis of this compound.

Conclusion and Future Directions

This compound, while not a widely studied molecule, represents an interesting intersection of fatty acid chemistry and aromatic compound biology. Its historical context is rooted in the broader scientific inquiry into the metabolism and synthesis of phenyl-substituted fatty acids. Modern synthetic methods allow for its efficient preparation, enabling further investigation into its biological properties.

Future research could focus on elucidating the specific cellular targets of this compound and its derivatives, particularly in the context of cancer and infectious diseases. A deeper understanding of its metabolic fate and the biological activities of its metabolites could open new avenues for therapeutic development. The continued application of advanced analytical techniques will be crucial in unraveling the subtle yet significant roles of this and other ω-phenyl fatty acids in biological systems.

References

-

Pinto, M., D'Souza, C., D'Souza, R., et al. (2017). First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties. Molecules, 22(11), 1887. [Link]

-

Scott, T. W., Ward, P. F., & Dawson, R. M. (1964). The formation and metabolism of phenyl-substituted fatty acids in the ruminant. Biochemical Journal, 90(1), 12–24. [Link]

-

SciSpace. (1964). The formation and metabolism of phenyl-substituted fatty acids in the ruminant. [Link]

-

Ratnayake, W. M., Olsson, B., & Ackman, R. G. (1989). Novel branched-chain fatty acids in certain fish oils. Lipids, 24(7), 630–637. [Link]

-

Ackman, R. G. (1987). Simplification of analyses of fatty acids in fish lipids and related lipid samples. Acta Medica Scandinavica, 222(S711), 99-103. [Link]

-

Ackman, R. G. (1989). Nutritional composition of fats in seafoods. Progress in Food & Nutrition Science, 13(3-4), 161–289. [Link]

-

ChemistryViews. (2024). Who Was the First to Synthesize This Molecule? [Link]

-

ScienceDaily. (2018). Rare discovery of new fatty acids. [Link]

-

Sci.News. (2018). Two New 'Unusual' Fatty Acids Discovered. [Link]

-

Goshorn, R. H. (1941). Preparation of Alpha Phenyl Alkanoic Acids and a Study of Their Bactericidal and Physical Properties. Purdue University. [Link]

-

Wikipedia. (n.d.). Felix Hoffmann. [Link]

-

PubMed. (1964). The formation and metabolism of phenyl-substituted fatty acids in the ruminant. [Link]

-

ResearchGate. (2008). Fatty Acids in Fish and Shellfish. [Link]

-

Mangold, H. K. (1969). Chemical Synthesis of Polyunsaturated Fatty. Journal of the American Oil Chemists' Society, 46(4), 183-186. [Link]

-

Velíšek, J., & Cejpek, K. (2011). Biosynthesis of food constituents: Lipids. 1. Fatty acids and derivated compounds - a review. Czech Journal of Food Sciences, 29(2), 101-123. [Link]

-

Science History Institute. (n.d.). Felix Hoffmann. [Link]

-

Lodhi, I. J., et al. (2017). The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis. Journal of Lipid Research, 58(11), 2145-2155. [Link]

-

Domergue, F., et al. (2021). Synthesis of C20–38 Fatty Acids in Plant Tissues. Plants, 10(11), 2413. [Link]

-

Catalá, A. (2015). Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects. Journal of Lipids, 2015, 520758. [Link]

-

Lands, W. E. (2009). Discovery of essential fatty acids. Journal of Lipid Research, 50(Supplement), S177-S181. [Link]

-

Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. [Link]

-

DeBose, B. J., et al. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry, 19(20), 4478-4481. [Link]

-

ChemRxiv. (2024). Efficient and expedited access to polyunsaturated fatty acids and biofunctional analogs by full solid-phase synthesis. [Link]

Sources

understanding the metabolism of 16-phenylhexadecanoic acid

An In-depth Technical Guide to the Metabolism of 16-Phenylhexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (16-PHDA) is a synthetic, terminally phenyl-substituted fatty acid that serves as a valuable probe for studying fatty acid metabolism. Its unique structure, with a bulky phenyl group at the omega (ω) position, influences its interaction with metabolic enzymes and pathways, providing insights into cellular lipid processing. This guide offers a comprehensive overview of the metabolic fate of 16-PHDA, integrating foundational principles of fatty acid oxidation with specific considerations for this unnatural fatty acid analog. We will delve into the primary catabolic pathways—beta-oxidation and omega-oxidation—elucidate the key enzymatic players, and detail established methodologies for tracing its metabolic journey. This document is intended to be a technical resource for researchers leveraging 16-PHDA in studies of metabolic regulation, disease pathology, and drug development.

PART 1: Core Metabolic Pathways of this compound

The catabolism of fatty acids is a cornerstone of cellular energy homeostasis. For a molecule like this compound, two principal oxidative pathways are of primary importance: beta-oxidation and omega-oxidation.

Beta-Oxidation: The Primary Catabolic Spiral

Beta-oxidation is the major pathway for the degradation of fatty acids, systematically shortening the acyl chain to produce acetyl-CoA, NADH, and FADH2.[1][2] This process occurs primarily within the mitochondria, with a modified pathway also present in peroxisomes for very long-chain fatty acids.[1][3]

The initial and obligatory step for any fatty acid entering this pathway is its "activation" to a high-energy thioester.[4][5]

Activation Step: Formation of 16-Phenylhexadecanoyl-CoA

Before catabolism, 16-PHDA must be activated by an Acyl-CoA Synthetase (ACS) . This ATP-dependent reaction forms 16-phenylhexadecanoyl-CoA.[4][6] The family of ACS enzymes exhibits substrate specificity based on fatty acid chain length; long-chain ACS (ACSL) enzymes are responsible for activating fatty acids like 16-PHDA.[7][8]

The subsequent steps of beta-oxidation involve a recurring four-reaction sequence:

-

Dehydrogenation: An Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons.

-

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

-

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone.

-

Thiolysis: A thiolase cleaves the bond, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[1][9]

This cycle repeats until the final degradation product is reached. For 16-PHDA, this process would theoretically yield phenylacetyl-CoA.

Omega-Oxidation: An Alternative Route

Omega-oxidation serves as a secondary, albeit crucial, pathway for fatty acid metabolism, particularly when beta-oxidation is impaired or for specific substrates.[10][11] This pathway, primarily located in the smooth endoplasmic reticulum of the liver and kidneys, targets the omega (ω) carbon—the carbon atom furthest from the carboxyl group.[10][12]

The process involves a three-step enzymatic cascade:

-

Hydroxylation: A member of the cytochrome P450 family of enzymes (e.g., CYP4A or CYP4F subfamilies) hydroxylates the ω-carbon.[10] In the case of 16-PHDA, this would involve the para-position of the phenyl ring.

-